molecular formula C24H46O2 B12656681 2-Methylnonadecyl methacrylate CAS No. 94159-03-2

2-Methylnonadecyl methacrylate

Cat. No.: B12656681
CAS No.: 94159-03-2
M. Wt: 366.6 g/mol
InChI Key: SMGFNKBXAUWIPP-UHFFFAOYSA-N
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Description

2-Methylnonadecyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by its long alkyl chain and methacrylate functional group, which makes it a valuable monomer for the synthesis of various polymers. The compound’s chemical formula is C24H46O2, and it is known for its applications in the production of specialty polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylnonadecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonadecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with the appropriate alcohol .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnonadecyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Esterification and Transesterification: It can react with alcohols and acids to form different esters.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 2-methylnonadecanol.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, UV light, or heat.

    Esterification: Catalyzed by acids such as sulfuric acid.

    Hydrolysis: Catalyzed by acids or bases.

Major Products:

    Polymers and Copolymers: Used in various industrial applications.

    Methacrylic Acid and Alcohols: Resulting from hydrolysis reactions.

Scientific Research Applications

2-Methylnonadecyl methacrylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methylnonadecyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. The long alkyl chain contributes to the hydrophobic properties of the resulting polymers, making them suitable for various applications .

Comparison with Similar Compounds

    Methyl Methacrylate: A widely used monomer for the production of polymethyl methacrylate (PMMA).

    Ethyl Methacrylate: Similar in structure but with a shorter alkyl chain.

    Butyl Methacrylate: Known for its flexibility and impact resistance.

Uniqueness: 2-Methylnonadecyl methacrylate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances the flexibility and durability of the polymers formed from it. This makes it particularly valuable in applications requiring water resistance and mechanical strength .

Properties

CAS No.

94159-03-2

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

2-methylnonadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(4)21-26-24(25)22(2)3/h23H,2,5-21H2,1,3-4H3

InChI Key

SMGFNKBXAUWIPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

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